Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate
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Overview
Description
Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a chemical compound with the molecular formula C11H9ClN2O3. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves the reaction of 2-aminobenzamide with chloroacetyl chloride in the presence of a base, followed by cyclization and esterification . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for substitution reactions and hydrogen gas for reduction reactions . The conditions often involve controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit or activate these targets, leading to various biological effects . The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
- Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate
Uniqueness
Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer effects, and provides an overview of relevant research findings and case studies.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C10H8ClN2O3 |
Molar Mass | 238.63 g/mol |
Density | 1.53 g/cm³ |
Boiling Point | 398.2 °C (predicted) |
pKa | -4.38 (predicted) |
Antimicrobial Activity
Research has indicated that Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline derivatives exhibit notable antimicrobial properties. A study evaluated various quinazoline derivatives for their antibacterial and antifungal activities against several strains of bacteria and fungi.
Case Study: Antibacterial Activity
In a comparative study, Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline derivatives were tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were measured to assess efficacy:
Compound | Target Organism | MIC (mg/mL) |
---|---|---|
Methyl 2-chloro-4-oxo derivative | Escherichia coli | 0.0195 |
Methyl 2-chloro derivative | Bacillus mycoides | 0.0048 |
Methyl 2-chloro derivative | Candida albicans | 0.0048 |
These results suggest that the compound exhibits strong antibacterial activity, particularly against E. coli and B. mycoides, indicating its potential as an antimicrobial agent .
Anticancer Activity
Quinazoline derivatives, including Methyl 2-chloro-4-oxo derivatives, have been investigated for their anticancer properties. A significant aspect of their mechanism involves inhibition of specific enzymes that are crucial for cancer cell proliferation.
The mechanism by which these compounds exert their anticancer effects typically involves the inhibition of tyrosine kinases and other enzymes involved in cell signaling pathways that regulate cell growth and division. For instance, studies have shown that certain quinazoline derivatives can inhibit the activity of epidermal growth factor receptor (EGFR), a common target in cancer therapy.
Summary of Research Findings
Recent studies highlight the promising biological activities of Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline derivatives:
- Antimicrobial Efficacy : Demonstrates significant activity against various bacterial strains with low MIC values.
- Anticancer Potential : Shows promise as an inhibitor of key enzymes in cancer pathways.
- Structure-Activity Relationship (SAR) : Variations in chemical structure can influence biological activity, suggesting avenues for further optimization.
Properties
Molecular Formula |
C10H7ClN2O3 |
---|---|
Molecular Weight |
238.63 g/mol |
IUPAC Name |
methyl 2-chloro-4-oxo-3H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C10H7ClN2O3/c1-16-9(15)5-2-3-6-7(4-5)12-10(11)13-8(6)14/h2-4H,1H3,(H,12,13,14) |
InChI Key |
NTLWYDSHSKFQBV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)NC(=N2)Cl |
Origin of Product |
United States |
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